The synthesis of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride typically involves several key steps:
In industrial settings, large-scale Suzuki-Miyaura coupling reactions are favored due to their efficiency and ability to produce high yields of the desired compound while maintaining mild reaction conditions.
The molecular structure of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride features a phenyl ring substituted with an amino group and a methoxycarbonyl group, along with a boronic acid moiety.
The SMILES representation of the compound is OB(C1=CC(C(OC)=O)=CC(N)=C1)O.[H]Cl
, which illustrates the arrangement of atoms and functional groups within the molecule.
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride participates in various chemical reactions:
The mechanism of action for (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride primarily revolves around its role in the Suzuki-Miyaura cross-coupling reaction:
This mechanism highlights the compound's utility in forming complex organic molecules efficiently.
(3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride exhibits several notable physical and chemical properties:
The applications of (3-Amino-5-(methoxycarbonyl)phenyl)boronic acid hydrochloride span various fields:
CAS No.: 2632-30-6
CAS No.:
CAS No.: 898455-02-2
CAS No.: 20542-97-6
CAS No.: